N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-27-16-4-2-3-13(7-16)10-22-19(25)9-15-11-30-21(23-15)24-20(26)14-5-6-17-18(8-14)29-12-28-17/h2-8,11H,9-10,12H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUXGVUVAKNBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Benzyl/Thiazole Moieties
The following table highlights key structural analogs and their substituents:
Key Observations :
- Steric Considerations : The 3-methoxybenzyl group in the target compound may introduce steric hindrance, affecting binding to hydrophobic pockets, as seen in analogs with bulky substituents (e.g., 4-phenyl in ) .
Data Tables
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be ensured?
The compound is typically synthesized via multi-step reactions involving:
- Condensation : Benzo[d][1,3]dioxole derivatives are condensed with thiazole intermediates using coupling agents like EDCI/HOBt .
- Amidation : Introduction of the 3-methoxybenzylamine group via nucleophilic substitution or carbodiimide-mediated coupling .
- Purification : High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) is critical for achieving >95% purity . Key solvents include DMF or dichloromethane, with triethylamine as a base to optimize reaction efficiency .
Q. Which analytical techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole and benzodioxole moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Monitors reaction progress and ensures purity (>98%) by tracking retention times .
Q. How can functional groups influence reactivity during synthesis?
- The thiazole ring is prone to electrophilic substitution, requiring inert atmospheres (e.g., N₂) to prevent oxidation .
- The benzodioxole group enhances solubility in polar aprotic solvents, facilitating coupling reactions .
- The amide bond may hydrolyze under acidic/basic conditions, necessitating pH-controlled environments (pH 6–8) during synthesis .
Advanced Research Questions
Q. How can conflicting biological activity data be resolved across studies?
- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V/PI) to confirm mechanisms .
- Dose-Response Curves : Use IC₅₀ values from multiple cell lines (e.g., HeLa, MCF-7) to assess consistency .
- Solubility Adjustments : Address discrepancies by testing in varied media (e.g., DMSO vs. cyclodextrin-based formulations) .
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura couplings to improve thiazole-aryl bond formation .
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., dimerization) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining >85% yield .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Bioisosteric Replacement : Substitute the benzodioxole with a naphthyl group to modulate lipophilicity .
- Electron-Withdrawing Groups : Introduce -CF₃ at the 3-methoxybenzyl position to enhance binding affinity .
- Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinase inhibitors) .
Q. What computational methods validate molecular docking predictions?
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
- Free Energy Calculations : MM-PBSA/GBSA quantifies ΔG binding for key residues (e.g., ATP-binding pockets) .
- Pharmacophore Modeling : Identify critical hydrogen bonds and hydrophobic interactions using Schrödinger .
Q. How to troubleshoot low yields in the final amidation step?
- Activation Reagents : Switch from HOBt to HOAt for better carboxamide activation .
- Temperature Control : Maintain 0–5°C during coupling to minimize racemization .
- Byproduct Removal : Use scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .
Q. What experimental approaches elucidate the mechanism of action?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to target enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- CRISPR-Cas9 Knockouts : Validate target specificity by deleting putative receptors in cell models .
Q. How to assess compound stability under physiological conditions?
- Forced Degradation Studies : Expose to UV light, H₂O₂, or pH extremes (1–13) and monitor degradation via HPLC .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and quantify intact compound using LC-MS .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks to predict shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
